
AMP2 protein, Amaranthus caudatus
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AMP2 protein is a plant protein that has been found to have significant potential in scientific research. The protein is derived from Amaranthus caudatus, a plant that is commonly found in South America and is known for its nutritional benefits. The protein has been found to have a wide range of applications in scientific research, including in the fields of biochemistry, molecular biology, and genetics.
作用机制
The mechanism of action of AMP2 protein is not yet fully understood. However, it is known that the protein interacts with certain enzymes and DNA sequences, which suggests that it may play a role in regulating gene expression and enzyme activity.
生化和生理效应
AMP2 protein has been found to have a number of biochemical and physiological effects. The protein has been shown to interact with certain enzymes, which can lead to changes in enzyme activity. Additionally, the protein has been found to play a role in gene expression, which can lead to changes in protein synthesis and cellular function.
实验室实验的优点和局限性
One of the main advantages of using AMP2 protein in lab experiments is its high purity. The protein can be easily purified using standard biochemical techniques, which ensures that the results obtained from experiments are reliable. Additionally, the protein has a high affinity for certain enzymes and DNA sequences, which makes it a valuable tool for studying enzyme kinetics and gene regulation.
However, there are also some limitations to using AMP2 protein in lab experiments. One of the main limitations is the cost of obtaining the protein. The protein is derived from a plant that is not widely cultivated, which makes it relatively expensive to obtain. Additionally, the protein has a relatively short half-life, which can make it difficult to study in certain experimental conditions.
未来方向
There are many potential future directions for research on AMP2 protein. Some possible areas of research include:
1. Further studies on the mechanism of action of the protein.
2. Development of new techniques for synthesizing and purifying the protein.
3. Studies on the protein's potential applications in biotechnology and medicine.
4. Investigation of the protein's role in plant physiology and development.
5. Studies on the protein's potential as a biomarker for certain diseases.
Conclusion:
AMP2 protein is a plant protein that has significant potential in scientific research. The protein has a wide range of applications in various fields of research, including biochemistry, molecular biology, and genetics. While there are some limitations to using the protein in lab experiments, its high purity and unique properties make it a valuable tool for studying enzyme kinetics and gene regulation. There are many potential future directions for research on AMP2 protein, and further studies are needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of AMP2 protein involves the extraction and purification of the protein from the leaves of Amaranthus caudatus. The leaves are first harvested and then ground into a fine powder. The powder is then mixed with a buffer solution and centrifuged to remove any impurities. The resulting supernatant is then further purified using techniques such as chromatography and electrophoresis to obtain pure AMP2 protein.
科学研究应用
AMP2 protein has been extensively studied in scientific research due to its unique properties. The protein has been found to have a wide range of applications in various fields of research, including:
1. Biochemistry: AMP2 protein has been found to have significant potential in the field of biochemistry. The protein has been shown to have a high affinity for certain enzymes and can be used to study enzyme kinetics and inhibition.
2. Molecular Biology: AMP2 protein has also been used in molecular biology research. The protein has been found to interact with certain DNA sequences and can be used to study DNA-protein interactions.
3. Genetics: AMP2 protein has also been found to have applications in genetics research. The protein has been shown to play a role in gene expression and can be used to study gene regulation.
属性
CAS 编号 |
139632-18-1 |
|---|---|
产品名称 |
AMP2 protein, Amaranthus caudatus |
分子式 |
C130H206N42O38S7 |
分子量 |
3189.8 g/mol |
IUPAC 名称 |
(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[2-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C130H206N42O38S7/c1-66(2)103(135)123(205)150-56-98(181)154-78(36-38-102(185)186)113(195)167-90(64-215)120(202)170-104(67(3)4)124(206)160-75(22-13-42-142-128(136)137)107(189)146-52-96(179)153-76(23-14-43-143-129(138)139)111(193)169-91(65-216)125(207)172-46-17-26-93(172)122(204)164-85(58-173)109(191)148-53-97(180)155-80(39-47-217-5)115(197)166-89(63-214)119(201)168-88(62-213)118(200)163-86(59-174)117(199)158-79(35-37-94(134)177)114(196)161-82(48-68-18-7-6-8-19-68)108(190)147-55-100(183)157-83(49-69-27-31-71(175)32-28-69)116(198)165-87(61-212)110(192)149-54-95(178)152-74(20-9-11-40-131)106(188)151-57-101(184)171-45-16-25-92(171)121(203)159-77(21-10-12-41-132)112(194)162-84(50-70-29-33-72(176)34-30-70)127(209)210-126(208)81(24-15-44-144-130(140)141)156-99(182)51-145-105(187)73(133)60-211/h6-8,18-19,27-34,66-67,73-93,103-104,173-176,211-216H,9-17,20-26,35-65,131-133,135H2,1-5H3,(H2,134,177)(H,145,187)(H,146,189)(H,147,190)(H,148,191)(H,149,192)(H,150,205)(H,151,188)(H,152,178)(H,153,179)(H,154,181)(H,155,180)(H,156,182)(H,157,183)(H,158,199)(H,159,203)(H,160,206)(H,161,196)(H,162,194)(H,163,200)(H,164,204)(H,165,198)(H,166,197)(H,167,195)(H,168,201)(H,169,193)(H,170,202)(H,185,186)(H4,136,137,142)(H4,138,139,143)(H4,140,141,144)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,103-,104-/m0/s1 |
InChI 键 |
ITHKJJXVJPIWJC-QPFAUEQKSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CS)N)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)N)N |
规范 SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)N)N |
其他 CAS 编号 |
139632-18-1 |
同义词 |
AMP2 protein, Amaranthus caudatus antimicrobial peptide 2, Amaranthus caudatus |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



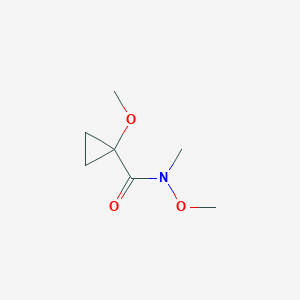
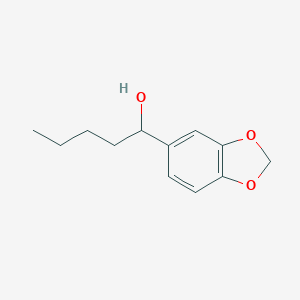
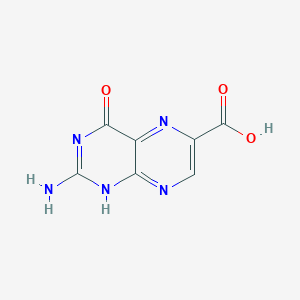
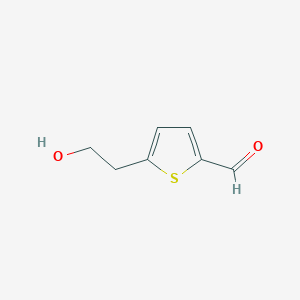
![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
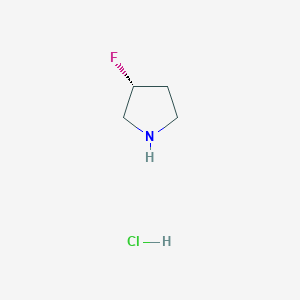
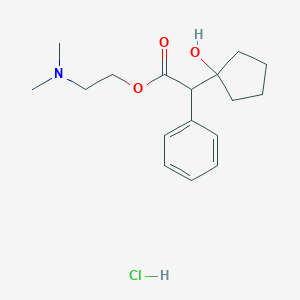
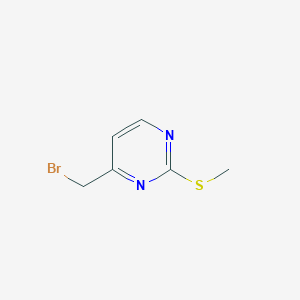
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)
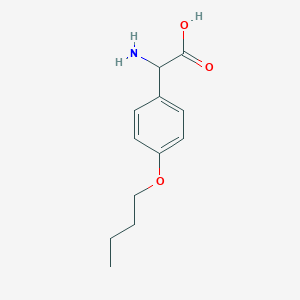
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
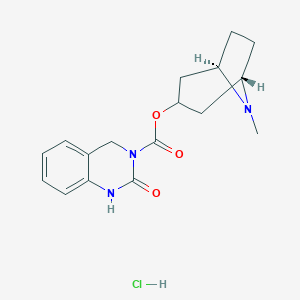

![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)